molecular formula C16H18O B1605179 4-tert-Butyl-2-phenylphenol CAS No. 577-92-4

4-tert-Butyl-2-phenylphenol

Cat. No.: B1605179
CAS No.: 577-92-4
M. Wt: 226.31 g/mol
InChI Key: IYPYKRAEQZVXSC-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-phenylphenol is an organic compound with the molecular formula C16H18O. It is a phenolic compound characterized by the presence of a tert-butyl group and a phenyl group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-2-phenylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale alkylation processes. The reaction is carried out in continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols and reduced phenolic compounds.

    Substitution: Halogenated, nitrated, and other substituted phenolic derivatives.

Scientific Research Applications

4-tert-Butyl-2-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-phenylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory mediators, reducing inflammation.

    Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

4-tert-Butyl-2-phenylphenol can be compared with other similar compounds, such as:

    4-tert-Butylphenol: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups, resulting in increased steric hindrance and different reactivity.

    Phenol: The simplest phenolic compound, lacking the tert-butyl and phenyl groups, leading to different chemical behavior.

Uniqueness: this compound is unique due to the presence of both tert-butyl and phenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

4-tert-butyl-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYKRAEQZVXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206409
Record name 2-Biphenylol, 5-tert-butyl-
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Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-92-4
Record name 5-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol
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Record name 5-tert-Butyl-1,1'-biphenyl-2-ol
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Record name 4-tert-Butyl-2-phenylphenol
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Record name 2-Biphenylol, 5-tert-butyl-
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Record name 5-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol
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Record name 5-TERT-BUTYL-1,1'-BIPHENYL-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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